1-(Piperazin-2-yl)ethanol
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Overview
Description
1-(Piperazin-2-yl)ethanol, also known as 2-(1-Piperazinyl)ethanol, is a chemical compound with the molecular formula C6H14N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperazin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of piperazine with ethylene oxide. This process is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Piperazin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antipsychotic and antidepressant agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Piperazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
2-(1-Piperazinyl)ethanol: A closely related compound with similar chemical properties.
1-(2-Hydroxyethyl)piperazine: Another derivative of piperazine with a hydroxyl group attached to the ethyl chain.
2-Piperazinoethanol: A compound with a similar structure but different functional groups.
Uniqueness: 1-(Piperazin-2-yl)ethanol stands out due to its specific combination of a piperazine ring and a hydroxyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-piperazin-2-ylethanol |
InChI |
InChI=1S/C6H14N2O/c1-5(9)6-4-7-2-3-8-6/h5-9H,2-4H2,1H3 |
InChI Key |
YVHVHZUKKIGCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNCCN1)O |
Origin of Product |
United States |
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